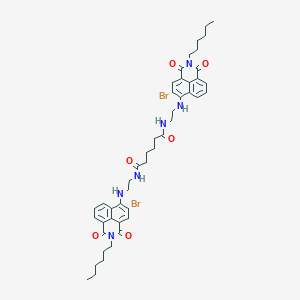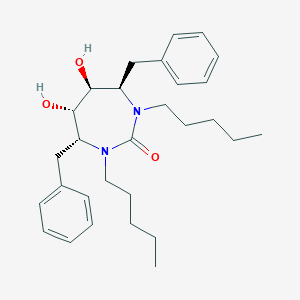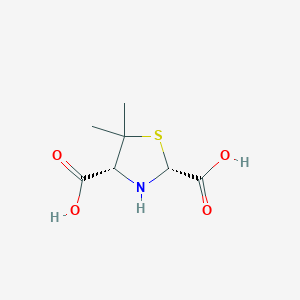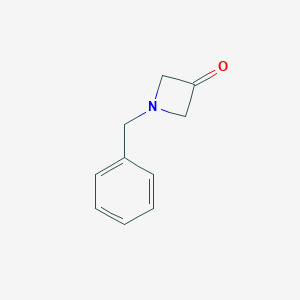
Died66Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as naphthalimide, bromine, and tetraazatetradecane. This compound is primarily used as an intermediate in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione involves multiple steps. The starting materials typically include hexylamine, 3-bromo-1,8-naphthalic anhydride, and 1,4,11,14-tetraazatetradecane. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction proceeds through nucleophilic substitution and condensation reactions, resulting in the formation of the desired compound. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to specific biological effects. The pathways involved in the compound’s mechanism of action depend on the specific targets and the context in which the compound is used.
類似化合物との比較
1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione can be compared with similar compounds such as:
1,14-Bis-(N-hexyl-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione: This compound lacks the bromine atoms, which can affect its reactivity and applications.
1,14-Bis-(N-hexyl-3’-chloro-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione: The presence of chlorine instead of bromine can lead to differences in chemical reactivity and biological activity.
1,14-Bis-(N-hexyl-3’-fluoro-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione: The presence of fluorine can enhance the compound’s stability and alter its interactions with molecular targets.
The uniqueness of 1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione lies in its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
149849-59-2 |
|---|---|
分子式 |
C46H54Br2N6O6 |
分子量 |
946.8 g/mol |
IUPAC名 |
N,N'-bis[2-[(5-bromo-2-hexyl-1,3-dioxobenzo[de]isoquinolin-6-yl)amino]ethyl]hexanediamide |
InChI |
InChI=1S/C46H54Br2N6O6/c1-3-5-7-11-25-53-43(57)31-17-13-15-29-39(31)33(45(53)59)27-35(47)41(29)51-23-21-49-37(55)19-9-10-20-38(56)50-22-24-52-42-30-16-14-18-32-40(30)34(28-36(42)48)46(60)54(44(32)58)26-12-8-6-4-2/h13-18,27-28,51-52H,3-12,19-26H2,1-2H3,(H,49,55)(H,50,56) |
InChIキー |
FOGIIIMUPZUOMG-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O |
正規SMILES |
CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O |
Key on ui other cas no. |
149849-59-2 |
同義語 |
1,14-bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione diED66B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















